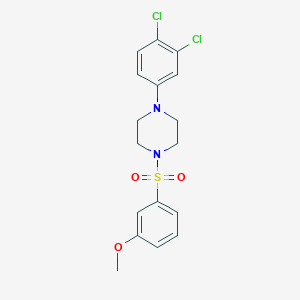

1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring substituted with dichlorophenyl and methoxyphenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine core, followed by the introduction of the dichlorophenyl and methoxyphenylsulfonyl groups through nucleophilic substitution reactions. Key steps include:

Formation of Piperazine Core: This can be achieved by reacting ethylenediamine with dihaloalkanes under basic conditions.

Introduction of Dichlorophenyl Group: This step often involves the reaction of piperazine with 3,4-dichlorobenzyl chloride in the presence of a base like sodium hydroxide.

Sulfonylation: The final step involves the sulfonylation of the intermediate with 3-methoxybenzenesulfonyl chloride, typically in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial-scale production may utilize similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Studied for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can include:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Receptor Interaction: Acting as an agonist or antagonist at various receptor sites.

Pathway Modulation: Influencing cellular signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

1-(3,4-Dichlorophenyl)piperazine: Lacks the sulfonyl and methoxy groups, resulting in different chemical reactivity and biological activity.

4-((3-Methoxyphenyl)sulfonyl)piperazine: Lacks the dichlorophenyl group, affecting its overall pharmacological profile.

Biological Activity

The compound 1-(3,4-Dichlorophenyl)-4-((3-methoxyphenyl)sulfonyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

- Molecular Formula : C17H19Cl2N2O2S

- Molecular Weight : 388.32 g/mol

The compound features a dichlorophenyl group and a methoxyphenylsulfonyl group attached to a piperazine ring, which is known to influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antitumor , antimicrobial , and anti-inflammatory effects.

Antitumor Activity

Studies have shown that piperazine derivatives can inhibit tumor cell proliferation. In particular, the compound has been evaluated for its effects on various cancer cell lines:

- Mechanism of Action : The compound appears to interfere with cell cycle progression and induce apoptosis in cancer cells. It has been shown to inhibit key signaling pathways involved in tumor growth, including the PI3K/Akt and MAPK pathways.

- Case Studies : In vitro studies demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective inhibition of cell viability .

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives are well-documented. This compound has been tested against various bacterial and fungal strains:

- Efficacy : It exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency.

- Mechanism of Action : The antimicrobial effect is thought to result from disruption of bacterial cell membranes and interference with metabolic processes .

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Efficacy in Breast Cancer : A study investigated the combination effects of this compound with doxorubicin on MDA-MB-231 cells, revealing a synergistic effect that enhanced cytotoxicity compared to doxorubicin alone. This suggests potential for use in combination therapy for resistant cancer types .

- Antimicrobial Testing : In a series of experiments, the compound was tested against multiple pathogens, showing strong inhibition of growth in both bacterial and fungal cultures. The results support its potential as a lead candidate for developing new antimicrobial agents .

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-4-(3-methoxyphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O3S/c1-24-14-3-2-4-15(12-14)25(22,23)21-9-7-20(8-10-21)13-5-6-16(18)17(19)11-13/h2-6,11-12H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTAKELARLJUBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.